molecular formula C11H12O2 B8184133 Spiro[1,3-benzodioxole-2,1'-cyclopentane] CAS No. 183-32-4

Spiro[1,3-benzodioxole-2,1'-cyclopentane]

Cat. No. B8184133
CAS RN: 183-32-4
M. Wt: 176.21 g/mol
InChI Key: VXSVOBDIGBCITM-UHFFFAOYSA-N
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Description

Spiro[1,3-benzodioxole-2,1’-cyclopentane] is a chemical compound with the CAS Number: 183-32-4 . It has a molecular weight of 176.22 and its IUPAC name is spiro[benzo[d][1,3]dioxole-2,1’-cyclopentane] . It is a type of spiro compound, which are compounds that have at least two molecular rings with only one common atom .


Synthesis Analysis

The synthesis of spiro compounds, including Spiro[1,3-benzodioxole-2,1’-cyclopentane], is a significant objective in organic and medicinal chemistry . The development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings has been analyzed .


Molecular Structure Analysis

The molecular structure of Spiro[1,3-benzodioxole-2,1’-cyclopentane] is represented by the linear formula C11H12O2 . The InChI Code for this compound is 1S/C11H12O2/c1-2-6-10-9(5-1)12-11(13-10)7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 .


Physical And Chemical Properties Analysis

Spiro[1,3-benzodioxole-2,1’-cyclopentane] is a colorless oil . More specific physical and chemical properties such as density, melting point, and boiling point are not available in the search results.

Scientific Research Applications

  • PPAR-1 Inhibition and Anticancer Properties : A class of substituted spiro [quinazoline-2,1'-cyclohexane] derivatives, closely related to Spiro[1,3-benzodioxole-2,1'-cyclopentane], have shown potential as effective PPAR-1 inhibitors. They demonstrate promising in vitro anti-proliferative activity against human breast carcinoma cells and in vivo PARP-1 enzyme assay (Amin et al., 2013).

  • Synthesis of Chiral Structures : A catalytic asymmetric one-pot cyclization/semipinacol rearrangement sequence was developed for efficient construction of chiral multi-substituted 3H-spiro[benzofuran-2,1'-cyclopentane] structures, exhibiting excellent enantioselectivity and diastereoselectivity (Liu et al., 2019).

  • Potential Anticancer Activity : Spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones, related to Spiro[1,3-benzodioxole-2,1'-cyclopentane], show cytotoxic properties and antiproliferative activity, potentially linked to the inhibition of the p53-MDM2 interaction in cancer treatment (Giofrè et al., 2016).

  • Anticonvulsant, Antidepressant, and Antibacterial Properties : Spirobenzo[h]quinazoline derivatives, synthesized using related methods, have shown potential anticonvulsant, antidepressant, and antibacterial properties (Григорян et al., 2017).

  • Structural Characterization : Mass spectrometry has been used as a valid tool for structural characterization of substituted spiro[1,3-benzodioxole-2,1'-cyclohexanes] and their isomers, aiding in chemical synthesis (Podda et al., 1986).

  • Novel Drug Synthesis : Spiro[1,3-benzodioxole-2,3′-pyrrolidine] was synthesized from ethyl 2-ethoxycarbonyl-1,3-benzodioxole-2-acetate, showing potential as a novel drug (Berthold et al., 1972).

Safety and Hazards

The safety data sheet for a similar compound, 1,3-Benzodioxole, indicates that it is a flammable liquid and vapor and can be harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

spiro[1,3-benzodioxole-2,1'-cyclopentane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-6-10-9(5-1)12-11(13-10)7-3-4-8-11/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSVOBDIGBCITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269468
Record name Spiro[1,3-benzodioxole-2,1′-cyclopentane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[1,3-benzodioxole-2,1'-cyclopentane]

CAS RN

183-32-4
Record name Spiro[1,3-benzodioxole-2,1′-cyclopentane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[1,3-benzodioxole-2,1′-cyclopentane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Catechol (11 g) and cyclopentanone (9 ml) were heated under reflux in toluene (150 ml) with p-toluenesulfonic acid (0.18 g) with a water trap. After 18 hours, the mixture was concentrated and purified by chromatography (silica gel, heptane/ethyl acetate 4:1). This resulted in the product with the molecular weight of 176.22 (C11H12O2); MS(ESI): 177 (M+H+).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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